molecular formula C5H7N3O3 B2432688 1-(Methoxymethyl)-4-nitro-1H-pyrazole CAS No. 199274-87-8

1-(Methoxymethyl)-4-nitro-1H-pyrazole

Cat. No.: B2432688
CAS No.: 199274-87-8
M. Wt: 157.129
InChI Key: UURJXYFOASPHQL-UHFFFAOYSA-N
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Description

The compound “1-(Methoxymethyl)-4-nitro-1H-pyrazole” is a complex organic molecule. The methoxymethyl group is a functional group consisting of a methyl group bound to oxygen .


Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are general methods for synthesizing similar compounds. For instance, protodeboronation of pinacol boronic esters has been reported as a method for synthesizing complex organic molecules .

Scientific Research Applications

Synthesis and Structural Studies

1-(Methoxymethyl)-4-nitro-1H-pyrazole and its derivatives have been extensively studied for their structural and synthetic significance. The compound has been involved in various synthesis processes, and its structure has been analyzed using various spectroscopic methods.

  • Synthesis and Sulphonylation : A study explored the synthesis of 4-amino-3-methoxymethyl-5-(4-chlorophenyl)-1H-pyrazole and its sulfonylation. The structure of the compounds was confirmed by IR, UV, NMR spectroscopy, indicating the compound's significant role in forming structurally diverse molecules (Diana et al., 2018).

  • XRD, IR, and NMR Investigations : Another study focused on a pyrazole compound, 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole, characterizing it by IR, NMR, and X-ray diffraction methods. The study highlights the compound's utility in detailed structural analysis and its potential in materials science (Evecen et al., 2016).

Supramolecular Structures and Material Science

This compound derivatives have demonstrated significant versatility in forming supramolecular structures, making them valuable in material science.

  • Hydrogen-Bonded Supramolecular Materials : A study demonstrated that 1H-pyrazoles are versatile in forming hydrogen-bonded supramolecular materials. The thermal stability, fluorescence, and H-bonding ability of the studied compounds varied significantly with the terminal substituent, leading to different hydrogen-bonded structures and potential applications in material science (Moyano et al., 2021).

  • N-[2,2-Bis(methoxy-NNO-azoxy)ethyl]pyrazoles : This study focused on the synthesis and characterization of N-[2,2-bis(methoxy-NNO-azoxy)ethyl]pyrazoles, which involved the reaction of 2,2-bis(methoxy-NNO-azoxy)ethanol nitrate with various pyrazoles. The obtained compounds were characterized by NMR spectroscopy and X-ray structural studies, highlighting their potential in designing new materials (Zyuzin et al., 2017).

Biological Applications

While the requirement was to exclude drug use and dosage information, it's worth noting that derivatives of this compound have been investigated for their biological activities, showcasing the compound's potential in the field of biochemistry and pharmacology.

  • Antitumor, Antifungal, and Antibacterial Activities : A study investigated the biological activities of pyrazole derivatives, identifying antitumor, antifungal, and antibacterial pharmacophore sites. This signifies the compound's relevance in developing potential therapeutic agents (Titi et al., 2020).

  • Antimicrobial Activity : Another research focused on the facile synthesis of pyrazol-4-yl- and 2H-chromene-based substituted anilines, demonstrating significant antibacterial and antifungal activity. This underscores the importance of this compound derivatives in antimicrobial applications (Banoji et al., 2022).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules. While specific information on “1-(Methoxymethyl)-4-nitro-1H-pyrazole” was not found, similar compounds like Sufentanil, an opioid analgesic, act by binding to opioid receptors in the brain .

Safety and Hazards

Safety data sheets provide information on the potential hazards of a compound. While a specific safety data sheet for “1-(Methoxymethyl)-4-nitro-1H-pyrazole” was not found, similar compounds can cause skin irritation, serious eye irritation, and may be harmful if inhaled .

Future Directions

While specific future directions for “1-(Methoxymethyl)-4-nitro-1H-pyrazole” were not found, the field of organic chemistry continues to evolve with new methodologies and applications being developed .

Properties

IUPAC Name

1-(methoxymethyl)-4-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3/c1-11-4-7-3-5(2-6-7)8(9)10/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UURJXYFOASPHQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C=C(C=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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